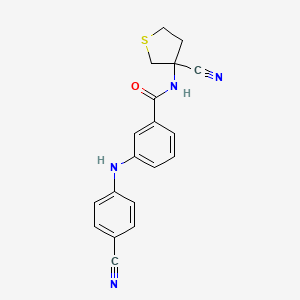

3-(4-Cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide

Descripción

Propiedades

IUPAC Name |

3-(4-cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c20-11-14-4-6-16(7-5-14)22-17-3-1-2-15(10-17)18(24)23-19(12-21)8-9-25-13-19/h1-7,10,22H,8-9,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWQOKNJEKFJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C#N)NC(=O)C2=CC(=CC=C2)NC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide typically involves the following steps:

Formation of 4-Cyanoaniline: This can be achieved through the nitration of aniline followed by reduction and subsequent cyanation.

Synthesis of 3-Cyanothiolane: This involves the cyclization of a suitable precursor, such as a dithiolane derivative, followed by cyanation.

Coupling Reaction: The final step involves the coupling of 4-cyanoaniline with 3-cyanothiolane in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the cyano groups, converting them to primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological pathways involving cyano and thiolane groups.

Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Use in the development of novel materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-(4-Cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano groups and thiolane ring may play crucial roles in binding to these targets and exerting biological effects.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

*Note: The molecular formula and weight for the target compound are estimated based on structural analogs.

Substituent Effects

- Cyano Groups: The dual cyano substituents in the target compound likely enhance metabolic stability compared to nitro groups (e.g., in ), as cyano is a weaker electron-withdrawing group. This may reduce susceptibility to enzymatic degradation while maintaining moderate reactivity .

- Thiolan Ring: The sulfur-containing thiolan moiety could improve lipophilicity and membrane permeability relative to morpholino or pyrazole derivatives (e.g., ). Sulfur atoms may also facilitate interactions with metal ions in biological targets .

- Fluorine and Pyrrole (Analog in ) : Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets, while the pyrrole’s nitrogen could participate in hydrogen bonding, a feature absent in the target compound.

Actividad Biológica

Overview of 3-(4-Cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide

Chemical Structure and Properties

3-(4-Cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide is a synthetic compound characterized by its unique structural features, including a cyano group and a thiolane moiety. The presence of these functional groups often indicates potential biological activity, particularly in areas such as anticancer and antimicrobial research.

Biological Activity

1. Anticancer Properties

Compounds with similar structures have been studied for their anticancer properties. The presence of the cyano group can enhance electron-withdrawing capabilities, potentially increasing the compound's reactivity towards biological targets. Research indicates that compounds with an aniline structure often exhibit inhibitory effects on cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

2. Antimicrobial Activity

The thiolane ring in this compound may contribute to its antimicrobial properties. Studies have shown that thiol-containing compounds can exhibit significant antibacterial and antifungal activity. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within pathogens.

3. Mechanisms of Action

The mechanisms by which such compounds exert their biological effects often involve:

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer metabolism or microbial growth.

- Cell Cycle Disruption : They can interfere with the normal progression of the cell cycle, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress, which can damage cellular components and lead to apoptosis.

Case Studies

Case Study 1: Anticancer Activity

A study examined a series of cyano-substituted anilines and their effects on various cancer cell lines. Results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism was linked to apoptosis induction via caspase activation.

Case Study 2: Antimicrobial Efficacy

Research focused on thiolane derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 10 µg/mL, indicating strong potential for development into therapeutic agents.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C15H14N4OS |

| Molecular Weight | 298.36 g/mol |

| Solubility | Soluble in DMSO |

| Anticancer IC50 (MCF-7) | 5 µM |

| Antimicrobial MIC (E. coli) | 10 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.